

Application Notes and Protocols: Propylene Glycol Monoricinoleate in Cosmetic Formulations

Author: BenchChem Technical Support Team. **Date:** November 2025

Compound of Interest

Compound Name: 2-Hydroxypropyl 12-hydroxyoctadec-9-enoate

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Introduction to Propylene Glycol Monoricinoleate

Propylene glycol monoricinoleate is a versatile ingredient in the cosmetic formulator's palette, derived from the esterification of propylene glycol with ricinoleic acid, the primary fatty acid found in castor oil.^[1] This moderately viscous, clear to pale yellow liquid serves multiple functions, acting as an emollient, emulsifier, skin-conditioning agent, and viscosity-controlling agent.^[2] Its recommended use level in cosmetic formulations typically ranges from 1% to 5%.^[1] Propylene glycol monoricinoleate is insoluble in water and finds application in a variety of emulsions for skin and hair care, as well as in pigmented cosmetic products where it aids in pigment dispersion.^[1]

Key Functions and Applications

Propylene glycol monoricinoleate's unique properties make it a valuable component in a diverse range of cosmetic products.

- **Emollient:** It imparts a softening and smoothing effect on the skin, enhancing its texture and feel.

- **Emulsifier:** It facilitates the mixing of oil and water phases to create stable emulsions, crucial for creams and lotions.
- **Skin Conditioning Agent:** It helps to maintain the skin in good condition.
- **Viscosity Controlling Agent:** It helps to adjust the thickness of cosmetic formulations.[\[2\]](#)
- **Pigment Wetting Agent and Stabilizer:** In color cosmetics, it is an effective wetting agent for pigments and helps to stabilize their dispersion, leading to uniform color application.[\[1\]](#)

These functions make it suitable for inclusion in:

- Moisturizing Creams and Lotions
- Foundations and other liquid makeup
- Lipsticks and Lip Glosses
- Hair Conditioners and Styling Products

Illustrative Formulations and Quantitative Data

Due to the proprietary nature of specific cosmetic formulations, the following tables present illustrative examples based on typical ingredient concentrations. These examples demonstrate how propylene glycol monoricinoleate can be incorporated and the expected impact on product characteristics.

Table 1: Moisturizing Skin Cream Formulation

Ingredient Phase	Ingredient	Function	Concentration (%)
A (Oil Phase)	Mineral Oil	Emollient	15.0
Cetyl Alcohol	Thickener, Emollient	3.0	
Stearic Acid	Emulsifier, Thickener	2.0	
Propylene Glycol Monoricinoleate	Emollient, Emulsifier	3.0	
B (Water Phase)	Deionized Water	Solvent	q.s. to 100
Glycerin	Humectant	5.0	
Triethanolamine	pH Adjuster	0.5	
C (Preservative)	Phenoxyethanol	Preservative	0.5

Table 2: Liquid Foundation Formulation

Ingredient Phase	Ingredient	Function	Concentration (%)
A (Pigment Dispersion)	Titanium Dioxide	Pigment	8.0
Iron Oxides (blend)	Pigment	2.0	
Propylene Glycol Monoricinoleate	Pigment Wetting Agent	4.0	
B (Oil Phase)	Cyclopentasiloxane	Emollient, Volatile Carrier	20.0
Dimethicone	Emollient	5.0	q.s. to 100
C (Water Phase)	Deionized Water	Solvent	
Butylene Glycol	Humectant, Solvent	5.0	
Sodium Chloride	Thickener	1.0	
D (Emulsifier)	PEG/PPG-18/18 Dimethicone	Emulsifier	
E (Preservative)	Caprylyl Glycol	Preservative, Emollient	0.5

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the performance of cosmetic formulations containing propylene glycol monoricinoleate.

Protocol for Evaluating Skin Hydration (Corneometry)

Objective: To quantify the moisturizing effect of a cosmetic formulation on the skin.

Apparatus: Corneometer®

Procedure:

- Subject Selection: Recruit a panel of healthy volunteers with normal to dry skin. Ensure subjects acclimatize to the controlled environmental conditions (temperature and humidity)

for at least 30 minutes before measurements.

- **Test Sites:** Define test areas on the forearms of the subjects. One site will be for the test formulation, and another will serve as an untreated control.
- **Baseline Measurement:** Take baseline skin hydration readings from both test sites using the Corneometer®.
- **Product Application:** Apply a standardized amount of the test formulation (e.g., 2 mg/cm²) to the designated test site.
- **Post-Application Measurements:** Take hydration readings at predetermined time intervals (e.g., 1, 2, 4, 6, and 8 hours) after product application from both the treated and untreated sites.
- **Data Analysis:** Calculate the mean hydration values for each time point and compare the values of the treated site with the baseline and the untreated control site. Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the results.

Protocol for Assessing Skin Barrier Function (Transepidermal Water Loss - TEWL)

Objective: To evaluate the effect of a cosmetic formulation on the skin's barrier function by measuring TEWL.

Apparatus: Tewameter® or VapoMeter

Procedure:

- **Subject Selection and Acclimatization:** Follow the same procedure as for Corneometry.
- **Test Sites:** Define test areas on the forearms.
- **Baseline Measurement:** Measure the baseline TEWL from the test sites.
- **Product Application:** Apply a standardized amount of the test formulation to the designated area.

- **Post-Application Measurements:** Measure TEWL at specified time intervals after application.
- **Data Analysis:** A statistically significant decrease in TEWL on the treated site compared to the baseline and control indicates an improvement in skin barrier function.

Protocol for Viscosity Measurement

Objective: To determine the rheological properties of the cosmetic formulation.

Apparatus: Brookfield Viscometer or a rheometer.

Procedure:

- **Sample Preparation:** Place a sufficient amount of the formulation in a suitable container for the viscometer. Allow the sample to equilibrate to a controlled temperature (e.g., 25°C).
- **Spindle Selection:** Choose an appropriate spindle and rotational speed based on the expected viscosity of the product.
- **Measurement:** Immerse the spindle into the sample to the marked level. Start the viscometer and allow the reading to stabilize before recording the viscosity value (in centipoise, cP).
- **Data Recording:** Record the viscosity, spindle number, speed, and temperature. For more comprehensive rheological analysis, a rheometer can be used to measure viscosity at varying shear rates.

Protocol for Emulsion Stability Testing

Objective: To assess the physical stability of the emulsion under accelerated conditions.

Methods:

- **Centrifugation Test:**
 - Place a sample of the emulsion in a centrifuge tube.
 - Centrifuge at a specified speed (e.g., 3000 rpm) for a set duration (e.g., 30 minutes).

- Visually inspect the sample for any signs of phase separation, creaming, or sedimentation.
[3]
- Freeze-Thaw Cycling:
 - Subject the product to alternating temperature cycles. A typical cycle involves placing the product at a low temperature (e.g., -10°C) for 24 hours, followed by room temperature (e.g., 25°C) for 24 hours.[3]
 - Perform at least three cycles.
 - After each cycle, visually inspect the product for changes in color, odor, texture, and for any signs of phase separation.[3]
- Elevated Temperature Stability:
 - Store samples of the product at elevated temperatures (e.g., 40°C and 50°C) for a predetermined period (e.g., 1, 2, and 3 months).
 - At each time point, evaluate the samples for changes in physical properties (color, odor, viscosity, pH) and compare them to a control sample stored at room temperature.

Visualizations

The following diagrams illustrate the functional role of propylene glycol monoricinoleate and a typical experimental workflow for evaluating a cosmetic formulation.

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- To cite this document: BenchChem. [Application Notes and Protocols: Propylene Glycol Monoricinoleate in Cosmetic Formulations]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b022335#how-to-use-propylene-glycol-monoricinoleate-in-cosmetic-formulations]

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